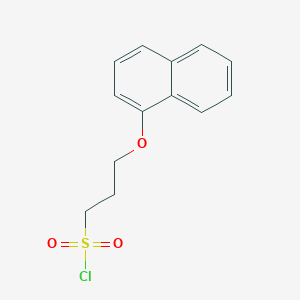

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Vue d'ensemble

Description

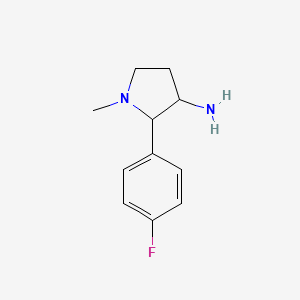

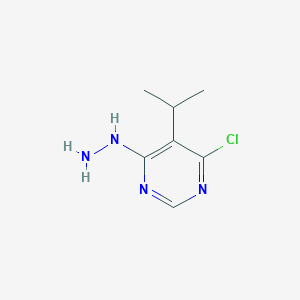

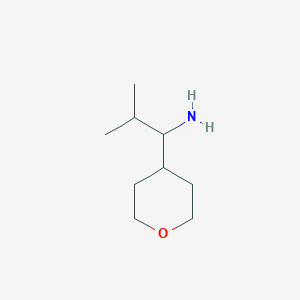

The compound “4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring substituted with a chlorine atom and a piperidin-4-yloxy group . Benzothiazoles are heterocyclic compounds, and they, along with their derivatives, are known to exhibit a wide range of biological activities. The piperidine ring is a common feature in many pharmaceuticals and natural products.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the chlorine atom on the benzothiazole ring can be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and piperidine rings, as well as the chlorine atom and the ether linkage, would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazoles, including those related to 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole, have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using amino substituted benzothiazoles, showcasing variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Patel and Agravat (2007) synthesized pyridine derivatives with antimicrobial studies indicating significant activity Patel & Agravat, 2007.

Antimycobacterial and Anticandidal Activities

Benzothiazole derivatives have shown promising antimycobacterial activity. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds exhibiting antimicrobial activity, highlighting the potential for treating mycobacterial infections Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011. Mokhtari and Pourabdollah (2013) discovered N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showing considerable antimicrobial activities, particularly against fungi, demonstrating their potential in developing new anticandidal therapies Mokhtari & Pourabdollah, 2013.

Synthetic Pathways and Chemical Reactions

The research by Krivokolysko et al. (2001) presented methods for the synthesis of partially hydrogenated benzothiazol-2-ylpyridines, offering insights into novel synthetic pathways that could be applied to the synthesis of this compound and its derivatives Krivokolysko, Dyachenko, & Litvinov, 2001.

Antioxidant and Antibacterial Agents

Arafat et al. (2022) synthesized a novel series of benzothiazolopyridine derivatives, testing them for their antioxidant and antibacterial activities. This research indicates the potential of benzothiazole derivatives in developing new antioxidant agents Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022.

Tuberculosis Treatment and Oxidative Stress

Nosova et al. (2018) highlighted the synthesis of 2-piperazinyl- and 2-piperidinyl-1,3-benzothiazin-4-ones, identifying them as promising agents for tuberculosis treatment. Additionally, these compounds have been found to activate antioxidant response elements, suggesting their utility in managing oxidative stress Nosova, Lipunova, Charushin, & Chupakhin, 2018.

Mécanisme D'action

Target of action

The targets of a compound depend on its chemical structure and properties. Compounds with similar structures might share common targets. For instance, many benzothiazole derivatives are known to interact with various enzymes and receptors in the body .

Mode of action

The mode of action refers to how the compound interacts with its target to exert its effects. This often involves binding to a specific site on the target, which can lead to changes in the target’s activity .

Biochemical pathways

Once the compound interacts with its target, it can affect various biochemical pathways. The specific pathways affected would depend on the nature of the target and how its activity is altered .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. The chemical properties of the compound, such as its solubility and stability, can influence its pharmacokinetics .

Result of action

The result of the compound’s action would be the biological or physiological changes that occur due to its interaction with its target and the subsequent effects on biochemical pathways .

Action environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with the target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGZXOKIJKCLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254340 | |

| Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283109-41-0 | |

| Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)